3-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
3-Phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . It has noteworthy biological properties that include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides involves a series of steps. The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves the use of various solvents and reaction conditions .Molecular Structure Analysis
The molecular structure of 3-phenyl-1H-pyrazole-4-carboxamide is characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The structure elucidation involves the use of single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 3-phenyl-1H-pyrazole-4-carboxamide are complex and involve various intermediates . The reactions are characterized by 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-phenyl-1H-pyrazole-4-carboxamide are characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The compound has a molecular weight of 188.18 .Scientific Research Applications
4. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Summary of Application: Several pyrazole-containing moieties have found their therapeutic application clinically as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
- Results: These drugs have been shown to be effective in reducing inflammation and pain in various conditions, including arthritis and other inflammatory diseases .
5. Antimicrobial Agents
- Summary of Application: Pyrazole-secondary amine conjugates have been synthesized and evaluated for their antimicrobial properties .
- Methods of Application: The in vitro antimicrobial survey of these conjugates was supported by DFT studies .
- Results: The conjugates have shown promising antimicrobial activities and are comparable to the standard antimicrobial molecules such as ampicillin, griseofulvin, isoniazid, and rifampicin .
6. Synthesis of Azapentalenes
- Summary of Application: Pyrazolo[3,4-b]pyridines have been used in the synthesis of azapentalenes .
- Methods of Application: The synthesis involves the treatment of a preformed pyrazole with 1,3-diketones in glacial AcOH .
- Results: This method has been used to synthesize a variety of azapentalenes, which are bicyclic heterocyclic compounds .
4. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Summary of Application: Several pyrazole-containing moieties have previously found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
- Results: These drugs have been shown to be effective in reducing inflammation and pain in various conditions, including arthritis and other inflammatory diseases .
5. Antimicrobial Agents
- Summary of Application: Pyrazole-secondary amine conjugates have been synthesized and evaluated for their antimicrobial properties .
- Methods of Application: The in vitro antimicrobial survey of these conjugates was supported by DFT studies .
- Results: The conjugates have shown promising antimicrobial activities and are comparable to the standard antimicrobial molecules such as ampicillin, griseofulvin, isoniazid, and rifampicin .
6. Synthesis of Azapentalenes
- Summary of Application: Pyrazolo[3,4-b]pyridines have been used in the synthesis of azapentalenes .
- Methods of Application: The synthesis involves the treatment of a preformed pyrazole with 1,3-diketones in glacial AcOH .
- Results: This method has been used to synthesize a variety of azapentalenes, which are bicyclic heterocyclic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenyl-1H-pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPLEOTIAIKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.